molecular formula C16H16N6O3S B3563622 N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B3563622
M. Wt: 372.4 g/mol
InChI Key: VQVBWIKWWKBICY-UHFFFAOYSA-N
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Description

N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfonamide and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,3-triazole
  • 1,2,4-triazole
  • 1,2,5-triazole

Uniqueness

N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-11(23)18-12-7-9-14(10-8-12)26(24,25)21-16-19-15(17)22(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,23)(H3,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBWIKWWKBICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 3
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 4
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 5
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide
Reactant of Route 6
N-{4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)sulfamoyl]phenyl}acetamide

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